2-(1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
The compound 2-(1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione features a unique hybrid structure combining three distinct moieties:
1-Methyl-2-oxo-1,2-dihydropyridine: A six-membered heterocycle with a ketone group at position 2 and a methyl substituent at position 1. This moiety is structurally analogous to pyridin-2(1H)-one derivatives, which are known for antioxidant and antimicrobial activities .
Azetidine: A strained four-membered nitrogen-containing ring, which may influence metabolic stability and binding interactions due to its compact geometry .
Properties
IUPAC Name |
2-[1-(1-methyl-2-oxopyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-19-8-4-7-14(15(19)22)16(23)20-9-11(10-20)21-17(24)12-5-2-3-6-13(12)18(21)25/h2-4,7-8,11-13H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAKHZKHXLYIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a novel structure in the realm of heterocyclic compounds. Its unique molecular architecture suggests potential biological activities that merit detailed investigation. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that incorporates both azetidine and isoindole moieties, which are known for their diverse biological activities. The presence of the 1-methyl-2-oxo-1,2-dihydropyridine group is particularly noteworthy as it has been associated with various pharmacological effects.
Molecular Formula
Key Features
- Molecular Weight : 328.37 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antitumor properties. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cancer progression.
- Interaction with DNA : Some studies suggest that compounds with isoindole structures can intercalate into DNA, disrupting replication processes.
- Modulation of Apoptotic Pathways : The activation of apoptotic pathways through caspase activation has been observed in related compounds .
Case Studies
Several case studies have explored the biological effects of related dihydropyridine derivatives:
| Study | Compound | Effect | Mechanism |
|---|---|---|---|
| UNC1062 | Potent Mer inhibitor | Inhibits kinase activity leading to apoptosis | |
| Azidothymidine derivatives | Antitumor activity | Induces cell cycle arrest and apoptosis |
These studies highlight the potential of such compounds in therapeutic applications against various malignancies.
In Vitro and In Vivo Studies
In vitro studies have shown that compounds similar to This compound exhibit cytotoxicity against cancer cell lines such as HeLa and MCF7. In vivo studies further elucidate the compound's potential by demonstrating reduced tumor growth in xenograft models .
Scientific Research Applications
The compound 2-(1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound's structure suggests potential antimicrobial and anticancer properties. Research indicates that derivatives of dihydropyridine compounds often exhibit significant biological activity due to their ability to interact with various biological targets.
Case Study: Anticancer Activity
A study investigating the anticancer properties of similar dihydropyridine derivatives found that they can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways related to cell survival and proliferation.
Neuropharmacology
Given the presence of the isoindole moiety, this compound may also have applications in neuropharmacology . Isoindoles are known for their neuroprotective effects.
Case Study: Neuroprotective Effects
Research on isoindole derivatives has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds that modulate neurotransmitter levels or reduce oxidative stress have been particularly effective.
Synthetic Chemistry
The compound serves as an important building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules that can be used in drug development.
Synthetic Pathway Example
A synthetic route involving the reaction of the compound with various electrophiles can yield novel derivatives with enhanced biological activity or improved pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the literature:
*Calculated based on molecular formula.
Key Observations:
- Pyridin-2-one Derivatives : Compounds like those in share the 2-oxo-1,2-dihydropyridine core with the target compound. Substituents such as bromo or methoxy groups enhance antioxidant activity (e.g., 79.05% DPPH scavenging) . The target’s methyl group at position 1 may similarly modulate electron density and bioactivity.
- Tetrahydroimidazo[1,2-a]pyridines: Analogs in feature fused bicyclic systems but lack the isoindole-dione moiety.
- Azetidine vs.
Physicochemical and Conformational Properties
- Ring Puckering and Strain : The azetidine’s small ring size increases strain energy (~26 kcal/mol for azetidine vs. ~6 kcal/mol for pyrrolidine), which could influence metabolic stability and synthetic accessibility .
- Bicyclic Systems : The isoindole-dione’s fused rings impose rigidity, contrasting with the more flexible tetrahydroimidazo[1,2-a]pyridines in . This rigidity may enhance target selectivity but reduce solubility.
- Electronic Effects : The electron-withdrawing carbonyl groups in the isoindole-dione could lower electron density at the pyridin-2-one ring, altering redox properties compared to simpler pyridin-2-one derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
